B1192153 ARRY-300 (MEK300)

ARRY-300 (MEK300)

Katalognummer: B1192153
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ARRY-300 (MEK300) is an investigational allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), a critical node in the RAS/RAF/MEK/ERK signaling pathway implicated in cancer progression . It belongs to a class of small-molecule agents designed to block MEK activity, thereby inhibiting downstream ERK signaling and tumor growth. Preclinical studies suggest MEK inhibitors like ARRY-300 are particularly effective in BRAF-mutant cancers, such as metastatic melanoma .

Eigenschaften

IUPAC-Name

NONE

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ARRY300;  ARRY 300;  ARRY-300;  MEK300;  MEK-300;  MEK 300.

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Mechanism : Binds allosterically to MEK1/2, disrupting ATP-binding pocket interactions .
  • Structural Profile : Unlike other MEK inhibitors (e.g., Cobimetinib, Trametinib), the chemical structure of ARRY-300 remains undisclosed .

Comparison with Similar MEK Inhibitors

ARRY-300 is part of a broader class of allosteric MEK inhibitors (Table 1). Below is a detailed comparison with key competitors:

Table 1: Pharmacological and Clinical Profiles of MEK Inhibitors

Compound IC50 (nM) Clinical Stage Key Findings Structural Disclosure
ARRY-300 ND Phase I (Healthy) No published data No
Trametinib 0.92–3.4 Approved (Melanoma) FDA-approved for BRAF-mutant melanoma; high potency Yes
Cobimetinib 0.9–4.2 Approved (Combo with Vemurafenib) Synergistic with BRAF inhibitors; targets Lys97/Ser212/Val127 residues Yes
Selumetinib 14.1 Approved (Neurofibromatosis) Active in NF1-associated tumors; binds MEK1 allosteric pocket Yes
Binimetinib 12 Approved (Melanoma) Superior CNS penetration; IC50 12 nM Yes
PD-0325901 1.0 Phase II (Multiple Cancers) High potency but limited by toxicity (e.g., retinal vein occlusion) Yes
TAK733 3.2 Phase I (Solid Tumors) Anti-tumor activity in preclinical models; high PK variability Yes

Abbreviations: ND = Not Disclosed; PK = Pharmacokinetics.

Structural and Mechanistic Similarities

ARRY-300 shares common allosteric binding motifs with other MEK inhibitors, interacting with conserved residues (e.g., Lys97, Ser212, Val127) near the ATP-binding site . However, its undisclosed structure limits direct comparisons. For example:

  • Cobimetinib and PD-0325901 form hydrogen bonds with MEK1’s catalytic triad, enabling sustained pathway inhibition .
  • Trametinib ’s unique binding mode allows prolonged target engagement, contributing to its clinical success .

Clinical Development and Efficacy

  • Binimetinib and Selumetinib achieved regulatory approval due to robust efficacy in niche indications (e.g., neurofibromatosis, NRAS-mutant melanoma) .

Q & A

Q. What are the primary mechanisms of action of ARRY-300 (MEK300) in preclinical models, and how can researchers validate its target specificity?

ARRY-300 is a selective MEK1/2 inhibitor that suppresses MAPK pathway signaling by competitively binding to the ATP-binding pocket of MEK kinases. To validate target specificity, researchers should:

  • Perform kinase selectivity profiling using in vitro enzymatic assays against a panel of kinases to confirm MEK1/2 inhibition .
  • Use phospho-ERK Western blotting in cell lines (e.g., melanoma or colorectal cancer models) to correlate MEK inhibition with downstream pathway suppression .
  • Conduct rescue experiments with constitutively active MEK mutants to confirm on-target effects .

Q. How should researchers design in vitro experiments to assess ARRY-300's efficacy in modulating MAPK pathway activity?

  • Cell Line Selection : Use models with BRAF or RAS mutations (e.g., A375 melanoma, HCT116 colorectal cancer) to evaluate context-dependent responses .
  • Dose-Response Curves : Include a range of concentrations (e.g., 1 nM–10 μM) to determine IC50 values for proliferation inhibition .
  • Time-Course Analysis : Measure phospho-ERK levels at intervals (e.g., 0–48 hours) to assess dynamic pathway reactivation .

Q. What are the critical parameters for selecting animal models to evaluate ARRY-300's pharmacokinetics and tumor growth inhibition?

  • Xenograft Models : Prioritize immunocompromised mice engrafted with cell lines harboring MAPK pathway mutations .
  • Pharmacodynamic Markers : Collect tumor biopsies pre- and post-treatment to quantify phospho-ERK suppression via immunohistochemistry .
  • Dosing Regimens : Test intermittent vs. continuous dosing to mimic clinical schedules and evaluate toxicity .

Advanced Research Questions

Q. What methodologies are recommended for analyzing contradictory data when ARRY-300 shows variable responses across different cancer subtypes?

  • Multi-Omics Integration : Combine RNA sequencing, proteomics, and mutational profiling to identify biomarkers of sensitivity/resistance .
  • Scoping Reviews : Systematically map preclinical studies to identify context-dependent variables (e.g., tumor microenvironment, genetic background) .
  • Bayesian Statistical Models : Quantify uncertainty in heterogeneous datasets and prioritize hypotheses for validation .

Q. How can researchers address paradoxical activation of the MAPK pathway observed with ARRY-300 in certain cellular contexts?

  • Feedback Loop Analysis : Measure upstream RTK activation (e.g., EGFR, HER2) via phospho-RTK arrays after ARRY-300 treatment .
  • Combination Screens : Test ARRY-300 with PI3K/AKT or ERK inhibitors to block compensatory signaling .
  • Computational Modeling : Use kinetic models of MAPK pathway dynamics to predict resistance mechanisms .

Q. What strategies improve the translational relevance of ARRY-300 studies when bridging preclinical findings to early-phase clinical trials?

  • Patient-Derived Xenografts (PDXs) : Use PDX models with annotated clinical histories to mirror human tumor heterogeneity .
  • Biomarker-Driven Cohorts : Design trials with enrollment criteria based on MAPK pathway mutation status or phospho-ERK levels .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Link drug exposure data from preclinical species to human dose predictions .

Q. How should researchers validate off-target effects of ARRY-300 in complex biological systems?

  • Chemical Proteomics : Use affinity-based pulldown assays to identify non-MEK targets .
  • CRISPR-Cas9 Screens : Knock out MEK1/2 in ARRY-300-treated cells to distinguish on-target vs. off-target effects .
  • Transcriptomic Profiling : Compare gene expression signatures of ARRY-300 with other MEK inhibitors to detect unique patterns .

Methodological Resources

  • Data Reproducibility : Follow guidelines from Reviews in Analytical Chemistry for rigorous statistical reporting and raw data archiving .
  • Literature Reviews : Use scoping frameworks (e.g., Arksey & O’Malley) to synthesize preclinical and clinical evidence systematically .
  • Ethical Reporting : Adhere to Beilstein Journal standards for disclosing experimental details and conflicts of interest .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.